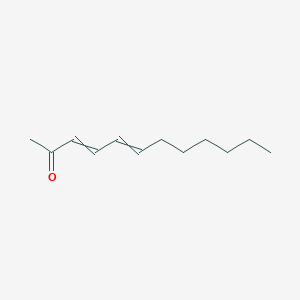
Methylcyclobutadiene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methylcyclobutadiene is an organic compound with the molecular formula C₅H₆. It is a derivative of cyclobutadiene, where one of the hydrogen atoms is replaced by a methyl group. Cyclobutadiene itself is known for its antiaromatic properties and high reactivity due to its four π-electrons. This compound shares these characteristics, making it an interesting subject for chemical research and applications.
准备方法
Synthetic Routes and Reaction Conditions
Methylcyclobutadiene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,2-dihalocyclobutanes. For instance, treating 1,2-dibromo-1-methylcyclobutane with a strong base like potassium tert-butoxide can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent the highly reactive intermediate from undergoing unwanted side reactions.
Industrial Production Methods
Due to its high reactivity and instability, this compound is not produced on an industrial scale. Instead, it is usually generated in situ for specific research purposes. The compound is often stabilized by forming complexes with transition metals, which can be isolated and handled more easily.
化学反应分析
Types of Reactions
Methylcyclobutadiene undergoes a variety of chemical reactions, including:
Oxidation: It can be oxidized to form cyclobutadiene derivatives.
Reduction: Reduction reactions can lead to the formation of cyclobutanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, leading to various substituted cyclobutadiene derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like halogens (e.g., bromine) and organolithium compounds are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclobutadiene epoxides, while reduction typically produces cyclobutanes.
科学研究应用
Methylcyclobutadiene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying antiaromaticity.
Biology: Research into its biological activity is limited, but it serves as a model compound for studying the behavior of small ring systems in biological environments.
Medicine: While not directly used in medicine, its derivatives are explored for potential pharmaceutical applications.
Industry: Its high reactivity makes it useful in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of methylcyclobutadiene involves its interaction with various molecular targets through its π-electrons. The compound’s antiaromatic nature leads to high reactivity, allowing it to participate in a range of chemical reactions. The pathways involved often include the formation of reactive intermediates, such as carbocations and radicals, which can further react to form stable products.
相似化合物的比较
Similar Compounds
Cyclobutadiene: The parent compound, known for its antiaromaticity and instability.
1,2-Dimethylcyclobutadiene: A derivative with two methyl groups, exhibiting similar reactivity but different steric properties.
Cyclopentadiene: A five-membered ring compound with aromatic properties, contrasting with the antiaromatic nature of cyclobutadiene derivatives.
Uniqueness
This compound is unique due to its combination of antiaromaticity and the presence of a methyl group, which influences its reactivity and stability. This makes it a valuable compound for studying the effects of substituents on antiaromatic systems and exploring new synthetic pathways.
属性
CAS 编号 |
56674-37-4 |
|---|---|
分子式 |
C5H6 |
分子量 |
66.10 g/mol |
IUPAC 名称 |
methylcyclobutadiene |
InChI |
InChI=1S/C5H6/c1-5-3-2-4-5/h2-4H,1H3 |
InChI 键 |
UBCRMVQTWAMTCQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,1-Dichloro-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14637439.png)
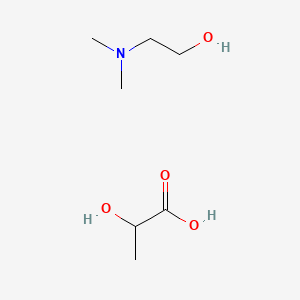



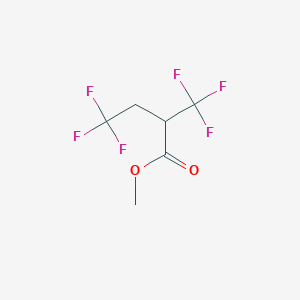


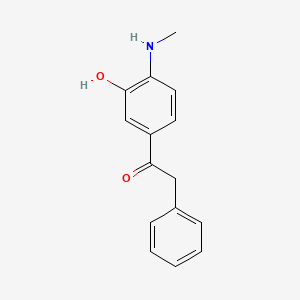

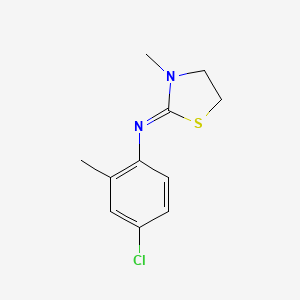
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![N-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetamide](/img/structure/B14637505.png)
